molecular formula C20H15NO B14372996 2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole CAS No. 90011-99-7

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole

Katalognummer: B14372996
CAS-Nummer: 90011-99-7
Molekulargewicht: 285.3 g/mol
InChI-Schlüssel: DEJHJLQLGYSIRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole is a heterocyclic compound that features a unique combination of naphthalene, phenyl, and oxazole rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Vorbereitungsmethoden

The synthesis of 2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable methylating agent under controlled conditions to form the naphthalen-1-ylmethyl intermediate.

    Oxazole Ring Formation: The naphthalen-1-ylmethyl intermediate is then reacted with a phenyl-substituted oxazole precursor under catalytic conditions to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the naphthalene or phenyl rings are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Wissenschaftliche Forschungsanwendungen

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90011-99-7

Molekularformel

C20H15NO

Molekulargewicht

285.3 g/mol

IUPAC-Name

2-(naphthalen-1-ylmethyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C20H15NO/c1-2-8-16(9-3-1)19-14-21-20(22-19)13-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,14H,13H2

InChI-Schlüssel

DEJHJLQLGYSIRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.